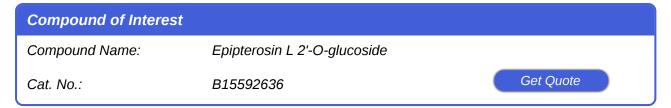




Unveiling the Spectroscopic Signature of Epipterosin L 2'-O-glucoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Epipterosin L 2'-O-glucoside**, a sesquiterpenoid glycoside. Due to the limited availability of publicly accessible primary data for this specific compound, this guide presents information on a closely related and well-characterized stereoisomer, 2R,3R-pterosin L 3-O- β -D-glucopyranoside, to serve as a valuable reference point. This comparative approach allows for an informed estimation of the spectroscopic characteristics of the title compound.

Compound Profile: Epipterosin L 2'-O-glucoside

• Systematic Name: (2S,3R)-Pterosin L 2'-O-beta-D-glucoside

CAS Number: 61117-89-3

Molecular Formula: C21H30O9

• Natural Source: Reported to be isolated from the rhizomes of Cibotium barometz (L.) J.Sm.

While certificates of analysis from commercial suppliers confirm the structure of **Epipterosin L 2'-O-glucoside** via ¹H-NMR, the detailed spectral data is not publicly available. Therefore, the following sections will focus on the data of a closely related isomer to provide a foundational understanding.



Spectroscopic Data of 2R,3R-pterosin L 3-O-β-D-glucopyranoside

The following data is for the stereoisomer 2R,3R-pterosin L 3-O- β -D-glucopyranoside, isolated from Pteris ensiformis. This compound shares the same pterosin L aglycone but differs in the stereochemistry and the position of the glucoside moiety.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded on a 400 MHz spectrometer in methanol-d₄.

Table 1: ¹H-NMR Spectroscopic Data (400 MHz, CD₃OD)



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz
Aglycone (Pterosin L)			
2-H	2.75	m	
3-H	4.21	d	6.8
4-H	7.28	S	
10-CH₃	1.15	d	7.2
11-CH₃	1.25	s	
12-CH₃	2.45	s	
13-CH ₂	2.95	t	7.6
14-CH ₂	3.75	t	7.6
15-CH₃	2.28	S	
Glucoside Moiety			
1'-H	4.35	d	7.6
2'-H	3.20	m	
3'-H	3.35	m	
4'-H	3.28	m	
5'-H	3.25	m	
6'a-H	3.85	dd	12.0, 2.0
6'b-H	3.68	dd	12.0, 5.6

Table 2: ¹³C-NMR Spectroscopic Data (100 MHz, CD₃OD)



Position	Chemical Shift (δ) ppm
Aglycone (Pterosin L)	
1	208.5
2	52.8
3	86.5
4	130.2
5	138.5
6	145.8
7	135.2
8	152.1
9	132.5
10	15.2
11	22.8
12	20.1
13	32.5
14	62.1
15	12.5
Glucoside Moiety	
1'	104.2
2'	75.1
3'	78.2
4'	71.5
5'	77.9
6'	62.6



Mass Spectrometry (MS) Data

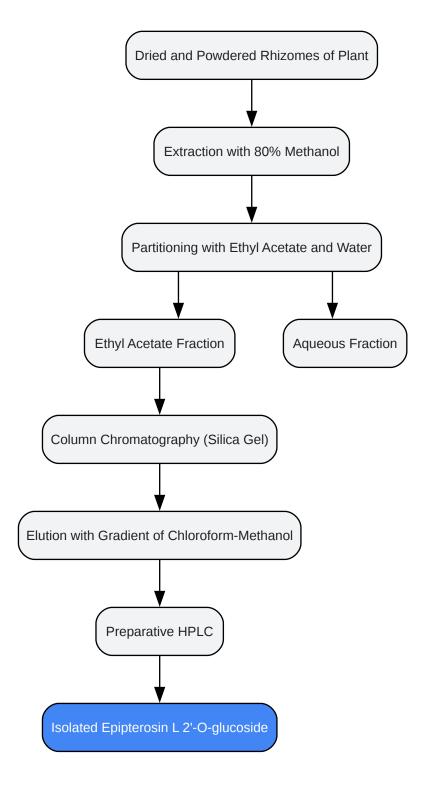
High-resolution electrospray ionization mass spectrometry (HRESIMS) data for 2R,3R-pterosin L 3-O-β-D-glucopyranoside would typically yield a molecular ion peak corresponding to its molecular formula, C₂₁H₃₀O₉. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 427.1917, and for the sodiated adduct [M+Na]⁺, it would be around 449.1736.

Experimental Protocols

The following are generalized experimental protocols based on the isolation and characterization of pterosin glycosides from fern species.

Extraction and Isolation





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Caption: General workflow for the extraction and isolation of pterosin glycosides.

The dried and powdered rhizomes of the plant material are typically extracted with a polar solvent such as methanol. The resulting crude extract is then partitioned between an organic



solvent (e.g., ethyl acetate) and water. The organic fraction, containing the sesquiterpenoid glycosides, is then subjected to multiple chromatographic steps, including column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

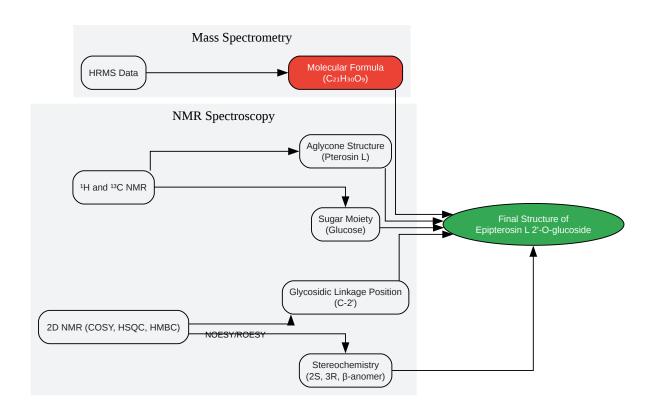
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of proton and carbon signals and to establish the connectivity within the molecule, including the position of the glycosidic linkage.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass and elemental composition of the molecule.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a natural product like **Epipterosin L 2'-O-glucoside** involves a logical flow of information derived from different spectroscopic techniques.





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Caption: Logical workflow for the structure elucidation of a glycoside.

This guide provides a framework for understanding the spectroscopic characteristics of **Epipterosin L 2'-O-glucoside** based on the available data for a closely related compound. Further research and the publication of primary data for the title compound are necessary for a complete and definitive analysis.

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